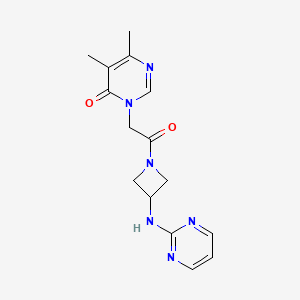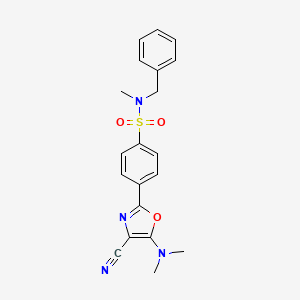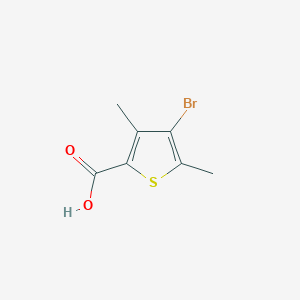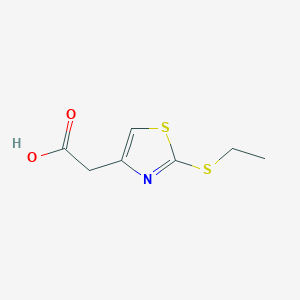
3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with its complex structure, may be involved in the development of new pharmaceuticals. The trifluoromethyl group is significant in medicinal chemistry due to its ability to enhance the bioavailability and metabolic stability of potential drug candidates . The oxadiazole moiety is often explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agrochemical Development
Compounds with trifluoromethyl groups have been increasingly important in the design of agrochemicals . They can provide resistance to degradation from environmental factors, potentially leading to more effective pesticides or herbicides.
Catalysis
The structure suggests potential use in catalysis, particularly in reactions that involve the stabilization of negative charges or intermediates . The presence of the oxadiazole and quinazolinone rings could offer unique interactions in catalytic processes.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-19-6-4-5-16(13-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-9-11-18(12-10-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPXRWXCJGTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2916294.png)
![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)
![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)
![10b-Methyl-1,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-2-one](/img/structure/B2916312.png)